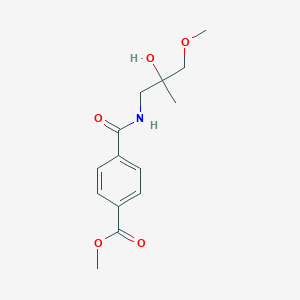
Methyl 4-((2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl)benzoate, also known as MK-1775, is a small molecule inhibitor that targets the checkpoint kinase 1 (Chk1) enzyme. It has been extensively studied for its potential use in cancer treatment, particularly in combination with chemotherapy and radiation therapy.
作用機序
Methyl 4-((2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl)benzoate inhibits the Chk1 enzyme, which is involved in the DNA damage response pathway. When DNA damage occurs, Chk1 is activated and phosphorylates downstream targets that halt the cell cycle and allow for DNA repair. By inhibiting Chk1, this compound prevents the cell from repairing DNA damage, leading to cell death. This mechanism of action has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on Chk1, with minimal effects on other kinases. It has also been shown to have good oral bioavailability and to be well-tolerated in preclinical studies. In terms of physiological effects, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death. It has also been shown to have synergistic effects when used in combination with other anticancer drugs.
実験室実験の利点と制限
One advantage of using Methyl 4-((2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl)benzoate in lab experiments is its selectivity for Chk1, which allows for specific targeting of the DNA damage response pathway. Another advantage is its potential to sensitize cancer cells to chemotherapy and radiation therapy, which can improve treatment outcomes. However, one limitation of using this compound is its potential to cause off-target effects, which can affect the interpretation of experimental results. Additionally, the optimal dosing and scheduling of this compound in combination with other anticancer drugs is still being investigated.
将来の方向性
There are several future directions for research on Methyl 4-((2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl)benzoate. One area of research is the development of more potent and selective Chk1 inhibitors that can be used in combination with other anticancer drugs. Another area of research is the investigation of this compound in combination with immunotherapy, which has shown promising results in preclinical studies. Additionally, the potential use of this compound in other diseases, such as sickle cell disease, is still being explored. Overall, the future of research on this compound looks promising, with potential applications in cancer treatment and beyond.
合成法
Methyl 4-((2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl)benzoate can be synthesized using a multi-step process that involves the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with 2-hydroxy-3-methoxy-2-methylpropanol and triethylamine to yield the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound that meets the standards for use in scientific research.
科学的研究の応用
Methyl 4-((2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl)benzoate has been extensively studied for its potential use in cancer treatment. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting the Chk1 enzyme, which is involved in the DNA damage response pathway. This compound has also been shown to have synergistic effects when used in combination with other anticancer drugs, such as gemcitabine and cisplatin. Furthermore, this compound has been investigated for its potential use in treating other diseases, such as malaria and sickle cell disease.
特性
IUPAC Name |
methyl 4-[(2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(18,9-19-2)8-15-12(16)10-4-6-11(7-5-10)13(17)20-3/h4-7,18H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUYMUBMDKZUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



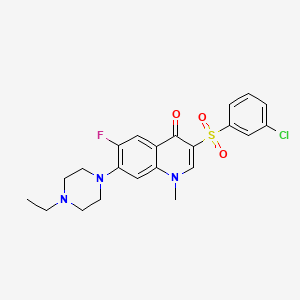
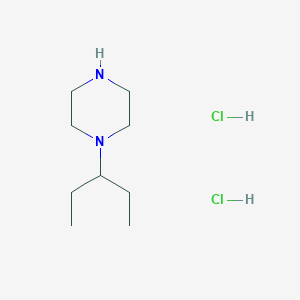
![1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2845425.png)
![Potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate](/img/structure/B2845426.png)

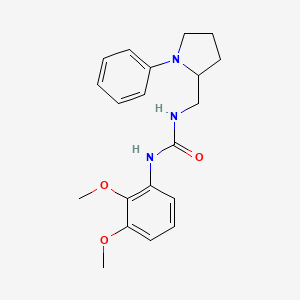
![2-Chloro-5-((4-methoxy-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2845431.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2845436.png)
![3-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2845438.png)
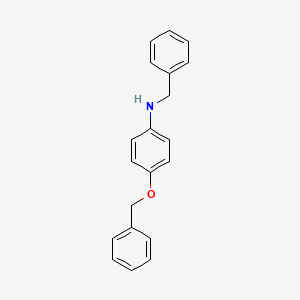
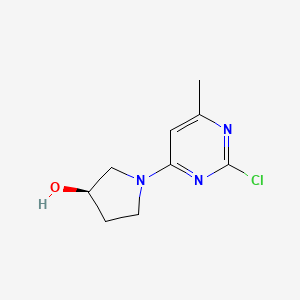
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2845443.png)